
Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
Overview
Description
Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate is an organoheterocyclic compound with the molecular formula C6H5Cl2N3O2. It is characterized by the presence of a pyrazine ring substituted with amino, methyl ester, and dichloro groups. This compound is primarily used in research and development due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate typically involves the reaction of 3,6-dichloropyrazine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds under reflux conditions, resulting in the formation of the methyl ester derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino and dichloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide
Major Products Formed
Substitution: Formation of various substituted pyrazine derivatives.
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of reduced pyrazine derivatives.
Hydrolysis: Formation of 3-amino-5,6-dichloropyrazine-2-carboxylic acid
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Research:
Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate serves as an important intermediate in the synthesis of compounds targeting the urokinase plasminogen activator (uPA), a protease involved in cancer metastasis. Research indicates that derivatives of this compound exhibit potent antitumor activity in vitro and in vivo, showing promise in reducing metastases in mouse models of pancreatic cancer and HER2-negative breast cancer .Compound Activity Model HMA Derivatives Inhibition of uPA Mouse models Methyl Esters Anticancer effects Pancreatic cancer xenografts -
Diuretics Development:
The compound is also categorized under diuretics, contributing to the development of drugs that manage fluid retention and hypertension. Its structural analogs have been explored for enhanced efficacy and reduced side effects compared to traditional diuretics .
Synthetic Applications
This compound is utilized as a building block in organic synthesis. It has been employed in various synthetic pathways to create more complex molecules:
- Synthesis of Favipiravir: This antiviral drug was synthesized using methyl derivatives of pyrazine carboxylates, showcasing the versatility of this compound in pharmaceutical chemistry .
Case Studies
-
Inhibition Studies:
A study demonstrated that derivatives of this compound significantly inhibited uPA activity with nanomolar potency. This research supports the potential for developing new anticancer therapies targeting cell invasiveness . -
Clinical Evaluations:
Clinical trials involving compounds derived from this pyrazine indicated improved survival rates in patients with advanced pancreatic cancer when combined with standard chemotherapy regimens .
Mechanism of Action
The mechanism of action of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5,6-dichloropyrazine-2-carboxylic acid
- Methyl 3-amino-5-chloropyrazine-2-carboxylate
- Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate
Uniqueness
Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .
Biological Activity
Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (MDPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
MDPC has the molecular formula and features a pyrazine ring with amino and dichloro substituents. Its structure is crucial for its biological activity, influencing its interaction with various molecular targets.
Antimicrobial Properties
MDPC has been investigated for its antimicrobial activity against various pathogens. Studies indicate that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as antifungal properties. A notable study demonstrated that MDPC showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
MDPC has also been evaluated for its anticancer potential . Research indicates that it can induce apoptosis in cancer cells through the modulation of apoptotic pathways. For instance, in vitro studies have shown that MDPC reduces cell viability in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 15 to 25 µM .
Table 1: Summary of Biological Activities
Activity Type | Target Organisms/Cells | MIC/IC50 Values | Reference |
---|---|---|---|
Antimicrobial | S. aureus, E. coli | 32 µg/mL | |
Anticancer | MCF-7, A549 | 15-25 µM |
The mechanism by which MDPC exerts its biological effects involves several pathways:
- Enzyme Inhibition : MDPC inhibits key enzymes involved in cellular metabolism, which can lead to reduced proliferation of cancer cells.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cells, triggering apoptosis.
- Interaction with Receptors : MDPC may bind to specific cellular receptors, altering signal transduction pathways critical for cell survival and proliferation .
Study on Anticancer Effects
In a recent study published in Chemical Research in Toxicology, researchers explored the anticancer effects of MDPC on pancreatic cancer cells. The results indicated that treatment with MDPC resulted in a significant decrease in cell migration and invasion, attributed to the inhibition of the urokinase plasminogen activator (uPA), a key protease involved in metastasis . The study highlighted the potential of MDPC as a therapeutic agent in cancer treatment.
Antimicrobial Efficacy Study
Another investigation focused on the antimicrobial efficacy of MDPC against various fungal strains. The compound was tested against Candida albicans and exhibited antifungal activity with an MIC of 64 µg/mL, suggesting its potential use as an antifungal agent .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via nucleophilic aromatic substitution (SNAr). A representative procedure involves reacting methyl 3-chloropyrazine-2-carboxylate with ammonia or amines under basic conditions (e.g., anhydrous K₂CO₃ in DMF at 110°C for 5 h). Post-reaction workup includes extraction with ethyl acetate, brine washing, and purification via silica gel chromatography . Alternative routes may involve Hofmann rearrangement of carboxamide precursors, as seen in structurally related pyrazine derivatives .
- Optimization : Key parameters include temperature control (to avoid decomposition), stoichiometric excess of the nucleophile, and inert atmosphere to prevent side reactions.
Q. What analytical techniques are recommended for characterizing this compound and assessing purity?
- Techniques :
- NMR spectroscopy : For structural confirmation (¹H/¹³C NMR) and regiochemical analysis.
- HPLC : To quantify purity and detect impurities (e.g., Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate, a common impurity noted in pharmacopeial standards) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated in analogous polysubstituted aromatic systems .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
Q. How does the stability of this compound vary under different storage conditions?
- Stability assessment : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C), humidity levels (e.g., 60% RH), and pH conditions. Monitor degradation via HPLC and NMR.
- Findings : Chlorinated pyrazines generally exhibit hygroscopic tendencies; thus, storage in anhydrous environments at -20°C in amber vials is advised to prevent hydrolysis or photodegradation .
Q. What role does this compound play in medicinal chemistry research?
- Applications : Serves as a key intermediate in synthesizing TGR5 agonists (e.g., via coupling with phenolic derivatives) or antimicrobial agents. Its amino and carboxylate groups enable further functionalization, such as amidation or ester hydrolysis to generate bioactive derivatives.
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of substitution reactions involving this compound?
- Mechanistic analysis : The electron-withdrawing carboxylate group activates the pyrazine ring for SNAr at the 5- and 6-positions. Computational studies (DFT) can model charge distribution and frontier molecular orbitals to predict reactivity. Experimental kinetic studies under varying bases (e.g., K₂CO₃ vs. Cs₂CO₃) further elucidate substituent effects .
Q. How can impurity profiles be systematically analyzed and controlled during synthesis?
- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., dihydroxylated or over-chlorinated derivatives). Compare retention times and mass spectra against reference standards like Imp. A (Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate) .
- Mitigation strategies : Optimize reaction stoichiometry, employ scavenger resins to trap excess reagents, and implement recrystallization for purification.
Q. What computational approaches are suitable for predicting the reactivity of this compound in novel reactions?
- Methods :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Molecular docking : Predict binding affinity to biological targets (e.g., TGR5 receptors) .
- Solvent effect modeling : Use COSMO-RS to simulate reaction outcomes in polar aprotic solvents like DMF.
Q. How do structural modifications (e.g., replacing chlorine with bromine) affect its physicochemical and biological properties?
- Comparative analysis : Synthesize analogs (e.g., Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate, CAS 14340-25-1 ) and compare:
- LogP values : Assess hydrophobicity via shake-flask experiments.
- Bioactivity : Test against enzyme targets (e.g., kinases) to correlate halogen size with inhibitory potency.
Q. What strategies optimize yield in large-scale synthesis while minimizing side reactions?
- Process optimization :
- Flow chemistry : Enhance heat/mass transfer for exothermic reactions.
- Catalysis : Screen Pd or Cu catalysts for coupling reactions.
- Design of Experiments (DoE) : Statistically model variables (temperature, solvent ratio, catalyst loading) to identify optimal conditions .
Q. Data Contradictions and Resolutions
- CAS Number Discrepancies : The compound is listed under multiple CAS numbers (2380-94-1 , 1458-18-0 , and 215-947-7 ). This likely reflects registry errors or variant forms (e.g., salts). Researchers should verify CAS assignments via independent databases or analytical confirmation.
- Synthetic Route Variability : and describe divergent pathways (SNAr vs. Hofmann rearrangement). These differences highlight context-dependent synthetic strategies, necessitating pilot studies to determine the optimal route for specific derivatives.
Properties
IUPAC Name |
methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N3O2/c1-13-6(12)2-5(9)11-4(8)3(7)10-2/h1H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USYMCUGEGUFUBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C(=N1)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057645 | |
Record name | Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1458-18-0 | |
Record name | 2-Pyrazinecarboxylic acid, 3-amino-5,6-dichloro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1458-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001458180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.498 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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